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Abstract

One-carbon (1C) metabolism is a critical network of metabolic pathways essential for the
biosynthesis of nucleotides and amino acids, processes that are frequently upregulated in
cancer to sustain rapid proliferation. A key enzyme in this network, particularly in the
mitochondrial arm, is the bifunctional methylenetetrahydrofolate dehydrogenase/cyclohydrolase
2 (MTHFD2). MTHFD2 is highly expressed in embryonic and various tumor tissues but is
largely absent in healthy adult tissues, making it an attractive target for cancer therapy.[1][2][3]
[4] This technical guide provides a comprehensive overview of TH9619, a potent small-
molecule inhibitor targeting both MTHFD1 and MTHFD2. We delve into its mechanism of
action, present key quantitative data from preclinical studies, and provide detailed experimental
protocols for its characterization. This document is intended to serve as a valuable resource for
researchers in oncology, metabolism, and drug development.

Introduction to One-Carbon Metabolism and the
Role of MTHFD2

One-carbon metabolism comprises a series of interconnected pathways that transfer one-
carbon units for various biosynthetic processes.[5] These pathways are compartmentalized
within the cell, occurring in the mitochondria, cytosol, and nucleus.[4] The mitochondrial
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pathway plays a crucial role in cancer cells, with serine being a major donor of one-carbon
units.[6]

MTHFD2 is a mitochondrial enzyme that catalyzes the NAD+-dependent conversion of 5,10-
methylenetetrahydrofolate to 10-formyltetrahydrofolate.[1][3][7] This product, formate, can then
be exported to the cytosol to fuel purine and thymidylate synthesis, which are essential for DNA
replication and repair.[4] Numerous studies have shown that MTHFD2 is significantly
upregulated in a wide range of cancers and its elevated expression often correlates with poor
prognosis.[1][2][3][4] The dependence of cancer cells on MTHFD2-driven metabolism presents
a therapeutic vulnerability.

TH9619: A Potent MTHFD1/2 Inhibitor

TH9619 is a first-in-class small molecule developed as a potent inhibitor of both the
dehydrogenase and cyclohydrolase activities of MTHFD1 and MTHFD2.[8][9] Its development
was part of a structure-activity relationship (SAR)-guided effort to identify potent and cell-active
inhibitors of MTHFD2.[1]

Mechanism of Action: The "Folate Trap"

While TH9619 can inhibit MTHFD2 in biochemical assays, in a cellular context, it does not
appear to enter the mitochondria to a significant extent. Instead, its primary mechanism of
action in MTHFD2-expressing cancer cells involves the inhibition of the cytosolic enzyme
MTHFDL1.[6][9][10] This inhibition leads to the accumulation of 10-formyl-tetrahydrofolate, a
phenomenon termed the "folate trap".[9][11] This trapping of the folate pool depletes the supply
of tetrahydrofolate required for thymidylate synthesis, leading to a number of downstream
effects:

o Thymidylate Depletion: The lack of sufficient thymidylate, a crucial building block for DNA, is
a primary consequence.

» Uracil Misincorporation: The scarcity of thymidine leads to the misincorporation of uracil into
DNA during replication.[10]

» Replication Stress and DNA Damage: The presence of uracil in DNA triggers replication
stress and DNA damage.[10][12]
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e S-phase Arrest and Apoptosis: Ultimately, these cellular stresses lead to cell cycle arrest in
the S-phase and the induction of apoptosis, selectively killing cancer cells.[8][12]

Importantly, the cytotoxic effect of TH9619 is dependent on the expression and activity of
mitochondrial MTHFD2, which provides the formate overflow that feeds into the cytosolic
pathway and contributes to the "folate trap”.[9][10] This reliance on MTHFD2 expression
provides a therapeutic window, as normal, non-cancerous cells with low or no MTHFD2
expression are largely unaffected.[10]

Quantitative Data Summary

The following tables summarize the key quantitative data for TH9619 from various preclinical

studies.
Target IC50 (nM) Reference
MTHFD1 (DC) a7 [9]
MTHFD2 47 [9]
mouse MTHFD2 66 [1]

ble 2: Anti-oroliferati eIl L]

Cell Line Cancer Type EC50 (nM) Reference

Acute Myeloid
HL-60 ) 11 [8]
Leukemia (AML)

Chronic Lymphocytic

CLL _ <50 [2]
Leukemia
Mantle Cell

MCL <50 [2]
Lymphoma
Diffuse Large B-Cell

DLBCL <50 [2]
Lymphoma
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ble 3: : | kinetics in Mi

Parameter

Conditions Reference

Cmax 26 uM

10 mg/kg
subcutaneous
[1]

administration in NOG

mice

Half-life 1.7 hours

10 mg/kg
subcutaneous
[1]

administration in NOG

mice

ble 4: In Vivo Eff : : el

Treatment Group Median Survival P-value Reference
Vehicle (Standard
) ~25 days - [13]
Diet)
TH9619 (Standard
) ~30 days - [13]
Diet)
Vehicle (Low-Folate
. ~35 days - [13]
Diet)
TH9619 (Low-Folate
) ~49 days 0.001 [13]
Diet)
TH9619 (60 mg/kg o _
] ] Significantly improved  0.0095 [13]
four times daily)
_ No significant
Cytarabine (AraC) - [13]

improvement

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of

TH9619.
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MTHFD2 Enzymatic Activity Assay

This protocol is adapted from methods used to characterize MTHFD2 inhibitors.

Obijective: To determine the in vitro inhibitory activity of TH9619 on recombinant MTHFD?2.

Materials:

Human recombinant MTHFD2 protein

Folitixorin (5,10-Methylenetetrahydrofolic Acid)

NAD+

Assay Buffer (e.g., 50 mM Tris-HCI, pH 8.0, 100 mM KCI, 5 mM MgCI2, 5% glycerol)

NAD(P)H-Glo™ Detection Reagent

384-well plates

Plate reader capable of luminescence detection

Procedure:

Prepare a serial dilution of TH9619 in the assay buffer.

Add 2.5 pL of the MTHFD2 enzyme solution (e.g., 6.84 nM) to each well of a 384-well plate.

Add 2.5 pL of the TH9619 dilution or DMSO (vehicle control) to the wells and pre-incubate
for 10 minutes at room temperature.

Initiate the enzymatic reaction by adding 2.5 pL of a solution containing 10 pM folitixorin and
250 uM NAD+.

Allow the reaction to proceed for 15 minutes at room temperature.

Stop the reaction and detect the generated NADH by adding 5 pL of NAD(P)H-Glo™
Detection Reagent to each well.
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 Incubate for 60 minutes at room temperature.
e Measure the luminescence using a plate reader.

o Calculate the percent inhibition for each TH9619 concentration relative to the DMSO control
and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the general steps for CETSA to confirm target engagement of TH9619
with MTHFD2 in intact cells.

Objective: To assess the binding of TH9619 to MTHFD?2 in a cellular environment by measuring
changes in the thermal stability of the protein.

Materials:

Cancer cell line of interest (e.g., HL-60)

e TH9619

e DMSO (vehicle control)

o PBS (Phosphate-Buffered Saline)

 Lysis Buffer (containing protease inhibitors)

e PCR tubes or 96-well PCR plate

e Thermal cycler

o Western blotting reagents (antibodies against MTHFD2 and a loading control)

Procedure:

o Culture the cells to the desired confluency.

o Treat the cells with various concentrations of TH9619 or DMSO for a specified time (e.g., 1-4
hours).
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o Harvest the cells and wash them with PBS.
e Resuspend the cells in PBS and aliquot them into PCR tubes or a 96-well PCR plate.

o Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a
thermal cycler, followed by a cooling step to room temperature.

o Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

o Separate the soluble protein fraction from the precipitated proteins by centrifugation at high
speed (e.g., 20,000 x g for 20 minutes at 4°C).

o Collect the supernatant (soluble fraction).

e Analyze the amount of soluble MTHFD2 in each sample by Western blotting using an
MTHFD2-specific antibody. Use a loading control (e.g., B-actin or SOD1) to normalize the
data.

e Quantify the band intensities and plot the fraction of soluble MTHFD2 as a function of
temperature for both TH9619-treated and control samples to observe a thermal shift.

Comet Assay (Single Cell Gel Electrophoresis)

This protocol provides a framework for assessing DNA damage induced by TH9619.

Objective: To detect and quantify DNA single-strand breaks and alkali-labile sites in individual
cells following treatment with TH9619.

Materials:

Cancer cell line of interest

TH9619

DMSO (vehicle control)

Low-melting-point agarose

Normal-melting-point agarose
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Microscope slides

Lysis Solution (high salt and detergent, pH 10)

Alkaline Electrophoresis Buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
Neutralization Buffer (e.g., 0.4 M Tris, pH 7.5)

DNA stain (e.g., SYBR Gold or Propidium lodide)

Fluorescence microscope with appropriate filters

Comet scoring software

Procedure:

Treat cells with TH9619 or DMSO for the desired time.
Harvest the cells and resuspend them in low-melting-point agarose at 37°C.

Pipette the cell/agarose mixture onto a microscope slide pre-coated with normal-melting-
point agarose and cover with a coverslip.

Solidify the agarose by placing the slides at 4°C.

Remove the coverslip and immerse the slides in cold Lysis Solution for at least 1 hour at
4°C.

Place the slides in a horizontal gel electrophoresis tank filled with cold Alkaline
Electrophoresis Buffer and allow the DNA to unwind for 20-40 minutes.

Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
Gently remove the slides and neutralize them with Neutralization Buffer.
Stain the DNA with a fluorescent dye.

Visualize the "comets" using a fluorescence microscope and capture images.
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e Quantify the DNA damage (e.qg., tail moment, tail length, or percent DNA in the tail) using
specialized comet scoring software.

Apoptosis Assay by Flow Cytometry (Annexin
VIPropidium lodide Staining)

This protocol details the steps to quantify apoptosis induced by TH9619.

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells
after TH9619 treatment using Annexin V and Propidium lodide (PI) staining.

Materials:

o Cancer cell line of interest

e TH9619

e DMSO (vehicle control)

e Annexin V-FITC (or other fluorochrome)
e Propidium lodide (PI)

e Annexin V Binding Buffer

e Flow cytometer

Procedure:

Treat cells with TH9619 or DMSO for a specified time (e.g., 48-96 hours).

Harvest both adherent and floating cells and wash them with cold PBS.

Resuspend the cells in Annexin V Binding Buffer.

Add Annexin V-FITC and PI to the cell suspension.

Incubate the cells in the dark for 15 minutes at room temperature.
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» Analyze the samples on a flow cytometer within 1 hour.

 Differentiate the cell populations:

[¢]

Viable cells: Annexin V-negative and Pl-negative.

o

Early apoptotic cells: Annexin V-positive and Pl-negative.

[e]

Late apoptotic/necrotic cells: Annexin V-positive and Pl-positive.

o

Necrotic cells: Annexin V-negative and Pl-positive.

» Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced
by TH9619.

Visualizing the Role of TH9619 in One-Carbon
Metabolism

The following diagrams, generated using the DOT language for Graphviz, illustrate the key
pathways and experimental workflows discussed in this guide.
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Caption: One-Carbon Metabolism and the "Folate Trap” Mechanism of TH9619.
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Caption: Experimental Workflow for the Cellular Thermal Shift Assay (CETSA).
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Conclusion and Future Directions

TH9619 represents a promising novel therapeutic agent that selectively targets cancer cells by
exploiting their reliance on a reprogrammed one-carbon metabolism. Its unique "folate trap"
mechanism of action, which is dependent on MTHFD2 expression, provides a clear rationale
for its cancer-specific cytotoxicity. The preclinical data presented in this guide demonstrate its
potency and in vivo efficacy, particularly in models of acute myeloid leukemia.

Future research should focus on identifying predictive biomarkers for TH9619 sensitivity to
enable patient stratification in clinical trials. Further investigation into the potential for
combination therapies, for instance, with agents that also induce replication stress or inhibit
DNA repair, could enhance the therapeutic efficacy of TH9619. The detailed protocols and data
provided herein should serve as a valuable foundation for these future endeavors, accelerating
the translation of this promising therapeutic strategy from the laboratory to the clinic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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